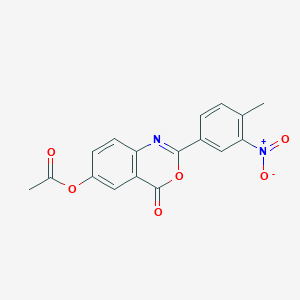

![molecular formula C16H16N2O5S B5526410 methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate” is a complex organic compound. It contains a methyl ester group, a phenoxy group, and a phenylsulfonyl group . These groups are common in many organic compounds and have various properties and reactivities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ester, phenoxy, and phenylsulfonyl groups. Each of these groups can participate in various chemical reactions . For example, esters can undergo hydrolysis, phenoxy groups can participate in electrophilic aromatic substitution reactions, and phenylsulfonyl groups can act as leaving groups in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it susceptible to hydrolysis, and the phenylsulfonyl group could influence its acidity .Aplicaciones Científicas De Investigación

Photoinduced Group Transfer Carbonylation

Research on "Group Transfer Carbonylations: Photoinduced Alkylative Carbonylation of Alkenes Accompanied by Phenylselenenyl Transfer" demonstrates a mechanism where photolysis leads to acyl selenides via group transfer carbonylation. This study showcases the potential for creating complex molecules through photochemical reactions, providing a foundation for further exploration of light-induced synthesis methods (Ryu et al., 1996).

Nucleophilic Side Chains of Proteins

In the study "N-ETHYL-5-PHENYLISOXAZOLIUM 3 - SULFONATE (WOODWARD'S REAGENT K) AS A REAGENT FOR NUCLEOPHILIC SIDE CHAINS OF PROTEINS," the reagent is used to probe for imidazole, lysine, cysteine, and tyrosine residues under specific conditions. This research underscores the importance of chemical reagents in understanding protein structure and function, highlighting the intricate relationship between chemical compounds and biological systems (Llamas et al., 1986).

Synthesis from Methyl (Styrylsulfonyl)acetate

The study "SYNTHESIS OF 2,3,5,6-TETRAHYDRO-4H-1,4-THIAZIN-3-ONE 1,1-DIOXIDES FROM METHYL (STYRYLSULFONYL)ACETATE" explores the synthesis of complex thiazine dioxides from methyl (styrylsulfonyl)acetate, showcasing the versatility of sulfonyl compounds in synthesizing heterocyclic structures. This contributes to the broader understanding of synthetic pathways for creating pharmacologically relevant molecules (Takahashi & Yuda, 1996).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems . Without specific information on its use, it’s difficult to provide a detailed mechanism of action.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-[3-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-22-16(19)12-23-14-7-5-6-13(10-14)11-17-18-24(20,21)15-8-3-2-4-9-15/h2-11,18H,12H2,1H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIELVAJFQKXLFO-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CC=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenoxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5526329.png)

![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)

![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)